2-chloro-4-(4-chlorophenoxy)acetophenone synonyms and nomenclature
An In-depth Technical Guide to the Synonyms and Nomenclature of 2-chloro-4-(4-chlorophenoxy)acetophenone For researchers, scientists, and professionals in drug development, precise communication through chemical nomencla...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synonyms and Nomenclature of 2-chloro-4-(4-chlorophenoxy)acetophenone
For researchers, scientists, and professionals in drug development, precise communication through chemical nomenclature is paramount. This guide provides a comprehensive overview of the synonyms and systematic naming conventions for the chemical compound identified by the CAS number 119851-28-4, commonly known as 2-chloro-4-(4-chlorophenoxy)acetophenone. Understanding the various naming systems and their derivations is crucial for accurate literature searches, regulatory submissions, and unambiguous scientific discourse.
Core Chemical Identifiers
A summary of the key identifiers for this compound is presented below, offering a quick reference for laboratory and documentation purposes.
Systematic Nomenclature: A Step-by-Step Derivation
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone . This name is derived by following a set of established rules that prioritize functional groups and assign locants to substituents in a specific order.
According to IUPAC nomenclature, for aromatic ketones, the acyl group is considered a substituent on the benzene ring, and the ketone is named as a derivative of the parent alkane.[4] In this case, the core structure is an acetophenone, which is a phenyl group attached to a methyl ketone.[5]
Here is a breakdown of the IUPAC name:
ethanone : This is the parent name, indicating a two-carbon chain (ethan-) with a ketone functional group (-one).
1-[...phenyl] : This signifies that the ethanone is attached at its first carbon to a substituted phenyl group.
2-chloro-4-(4-chlorophenoxy) : This part describes the substituents on the phenyl ring. The numbering of the phenyl ring starts from the point of attachment to the ethanone group.
2-chloro : A chlorine atom is attached to the second carbon of the phenyl ring.
4-(4-chlorophenoxy) : A phenoxy group (a phenyl group attached via an ether linkage) is located at the fourth carbon of the primary phenyl ring. The "4-chloro" within the parenthesis indicates that the phenoxy group itself is substituted with a chlorine atom at its fourth position.
Ethers, in IUPAC nomenclature, are typically named as an alkoxy substituent on a parent alkane or aromatic ring.[6] In this molecule, the more complex substituted acetophenone moiety is considered the parent structure, and the chlorophenoxy group is treated as a substituent.
To visualize the numbering and substitution pattern, the following diagram illustrates the chemical structure of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone.
Caption: Chemical structure of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone.
Comprehensive List of Synonyms
In scientific literature, commercial catalogs, and chemical databases, a variety of synonyms are used to refer to this compound. Being familiar with these alternative names is essential for exhaustive information retrieval.
2-chloro-4-(4-chlorophenoxy)acetophenone : This is a very common and widely used name.[1][2]
2'-Chloro-4'-(4-chlorophenoxy)acetophenone : This variation uses prime notation (') to distinguish the substituted phenyl ring of the acetophenone moiety.[3][7]
1-(2-Chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one : A slightly more explicit IUPAC-style name.[1][8]
Ethanone, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]- : A format often used in chemical indexing.[8]
4-Acetyl-3,4'-dichlorodiphenyl Ether : This name treats the molecule as a derivative of diphenyl ether, which can be useful in certain contexts.[3][7]
1-acetyl-2-chloro-4-(4-chlorophenoxy)benzene : This synonym names the compound as a substituted benzene.[8]
4-Acetyl-3,4'-dichlorodiphenylether : A slight variation in the spacing of the previous ether-based name.[8]
Experimental Protocols and Data Presentation
While this guide focuses on nomenclature, it is important to note that this compound is often used as a raw material in the synthesis of other chemicals, such as the fungicide difenoconazole.[2] Researchers working with this substance would typically find its physical and chemical properties summarized in tabular format for ease of comparison and use in experimental design.
For any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
The nomenclature of 2-chloro-4-(4-chlorophenoxy)acetophenone is multifaceted, with a systematic IUPAC name and several widely used synonyms. A thorough understanding of these naming conventions is fundamental for scientists and researchers to ensure clarity, accuracy, and safety in their work. This guide provides a foundational understanding of the logic behind its systematic name and a comprehensive list of its alternative identifiers to aid in scholarly and professional endeavors.
References
Xinxiang Hihua Chemical Co., Ltd. (n.d.). 2-chloro-4-(4-chlorophenoxy)acetophenone. Retrieved from [Link]
CHEM-GUIDE. (n.d.). IUPAC system and IUPAC rules of naming ethers. Retrieved from [Link]
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]
Vedantu. (n.d.). What is the IUPAC name of acetophenone class 12 chemistry CBSE. Retrieved from [Link]
PubChem. (n.d.). 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. Retrieved from [Link]
Role of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone in fungicide synthesis
An In-depth Technical Guide: The Pivotal Role of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone in Modern Fungicide Synthesis Abstract This technical guide provides a comprehensive analysis of 1-[2-chloro-4-(4-chlorophen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: The Pivotal Role of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone in Modern Fungicide Synthesis
Abstract
This technical guide provides a comprehensive analysis of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS No: 119851-28-4), a critical chemical intermediate in the agrochemical industry.[1] Primarily, it serves as the cornerstone for the synthesis of high-value, broad-spectrum triazole fungicides, most notably Difenoconazole and Metconazole.[1][2][3] This document elucidates the prevalent synthetic pathways to this diaryl ether ketone, offers detailed, field-proven protocols for its synthesis and subsequent conversion into fungicidal active ingredients, and explores the biochemical mechanism of action of the resulting products. By integrating detailed methodologies with mechanistic insights, this guide serves as a vital resource for researchers, chemists, and professionals engaged in the development and manufacturing of agricultural fungicides.
The Core Intermediate: A Strategic Overview
The molecular architecture of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, also known as 2-chloro-4-(4-chlorophenoxy)acetophenone, is foundational to its utility.[1] The structure features a robust diphenyl ether backbone, a motif frequently associated with biological activity in agrochemicals, combined with strategically placed chlorine atoms and a reactive acetyl group that serves as a handle for further chemical elaboration.[4][5][6]
Chemical and Physical Properties
The compound is an aromatic organic molecule classified as a halogenated diaryl ether ketone.[7] Its physical and chemical characteristics are summarized below.
Significance of the Diphenyl Ether Motif in Agrochemicals
The diphenyl ether scaffold is a privileged structure in pesticide and pharmaceutical research.[4] Its conformational flexibility and stability allow it to bind effectively to various biological targets. In the context of fungicides, this structural unit is integral to the efficacy of Succinate Dehydrogenase Inhibitors (SDHIs) and, as discussed herein, the ergosterol biosynthesis inhibitors.[4][9] The specific substitution pattern of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone is optimized for its role as a precursor to potent triazole fungicides.
Synthesis of the Intermediate: The Friedel-Crafts Acylation Pathway
While several synthetic routes exist, the most industrially prevalent and efficient method for producing 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone is the Friedel-Crafts acylation of a diphenyl ether precursor.[7][10]
Causality Behind the Synthetic Choice
The Friedel-Crafts acylation is favored due to its high efficiency and the relative accessibility of the starting materials. This electrophilic aromatic substitution reaction allows for the direct introduction of the acetyl group onto the diphenyl ether ring system. The use of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), is crucial as it activates the acylating agent (acetyl chloride), making it a potent electrophile.[7][10] The reaction conditions, particularly the low temperature, are optimized to control regioselectivity and minimize the formation of unwanted byproducts, ensuring a high yield of the desired isomer.[10]
Experimental Protocol: Synthesis of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone
This protocol is a synthesized representation of established industrial methods.[10][11]
Materials:
3,4'-Dichlorodiphenyl ether
Acetyl chloride (CH₃COCl)
Aluminum trichloride (AlCl₃), anhydrous
1,2-Dichloroethane (solvent)
Hydrochloric acid (HCl), aqueous solution
Deionized water
Petroleum ether (for recrystallization)
Procedure:
Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with 3,4'-dichlorodiphenyl ether, 1,2-dichloroethane, and anhydrous aluminum trichloride. The mixture is cooled to -15°C with constant stirring.[10]
Acylation: A solution of acetyl chloride in 1,2-dichloroethane is added dropwise via the dropping funnel over 2 hours, ensuring the internal temperature is maintained at or below -15°C.[10]
Reaction Hold: Following the addition, the reaction is held at this temperature for an additional 4 hours to drive the reaction to completion. Progress can be monitored by gas chromatography (GC) until the starting diphenyl ether content is less than 1%.[10]
Solvent Removal: The reaction apparatus is reconfigured for distillation under reduced pressure. The majority of the 1,2-dichloroethane solvent is removed.[10]
Hydrolysis (Quenching): The solid residue is slowly and carefully added to a separate vessel containing chilled deionized water and hydrochloric acid to hydrolyze the aluminum chloride complex and dissolve inorganic salts.[10]
Work-up and Extraction: The mixture is heated to ~70°C to ensure complete hydrolysis, then allowed to separate into layers while hot. The aqueous layer is separated and may be extracted with additional 1,2-dichloroethane to recover any residual product. The organic layers are combined.[10]
Purification: The combined organic layer is washed with deionized water. The solvent is then removed, and the crude product is dissolved in hot petroleum ether. The solution is cooled to induce crystallization, and the purified solid product is isolated by suction filtration.[10] A typical yield for this process is approximately 94-95%.[10]
Visualization: Synthesis Workflow
Caption: Friedel-Crafts acylation route to the target intermediate.
Transformation into High-Value Fungicides
The strategic value of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone lies in its efficient conversion to triazole fungicides. The synthesis of Difenoconazole serves as a paradigmatic example.[3][12]
The Synthetic Pathway to Difenoconazole
The conversion is a multi-step process where each step is designed to build the final complex molecule logically:
Ketal Cyclization: The ketone group of the intermediate is protected by reacting it with 1,2-propanediol. This forms a cyclic ketal (a dioxolane ring), which prevents the ketone from interfering with the subsequent bromination step.[3]
Bromination: A bromine atom is introduced adjacent to the acetyl group's original position. This is a critical step that installs a good leaving group, which is necessary for the final substitution reaction.
Nucleophilic Substitution: The brominated intermediate is reacted with 1,2,4-triazole. The triazole ring acts as a nucleophile, displacing the bromine atom and forming the carbon-nitrogen bond that defines the final active molecule.[3][13]
Experimental Protocol: Synthesis of Difenoconazole
This protocol is based on published research on Difenoconazole synthesis.[3]
Materials:
1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone
1,2-propanediol
Bromine (Br₂)
1H-1,2,4-triazole
Potassium carbonate (K₂CO₃) or another suitable base
Appropriate solvents (e.g., acetonitrile)
Procedure:
Ketalization: The starting intermediate and 1,2-propanediol (molar ratio approx. 1:1.35) are heated in a suitable solvent with a catalyst (e.g., p-toluenesulfonic acid) to form the corresponding dioxolane derivative. Water is removed azeotropically to drive the reaction.[3]
Bromination: The resulting ketal is dissolved in a solvent and reacted with bromine to yield the brominated intermediate.[3]
Triazole Substitution: The brominated intermediate is combined with 1,2,4-triazole and a base like potassium carbonate in a solvent such as acetonitrile. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).[13]
Work-up and Purification: Upon completion, the reaction mixture is cooled, and inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified, typically through column chromatography or recrystallization, to yield Difenoconazole with high purity (>98%).[3] The overall yield from the intermediate is typically above 83%.[3]
Visualization: Difenoconazole Synthesis Workflow
Caption: Multi-step conversion of the intermediate to Difenoconazole.
Application in Metconazole Synthesis
A similar synthetic logic is applied to produce other fungicides like Metconazole. The process also involves cyclization with 1,2-propanediol and subsequent bromination to form a key bromo-ketone intermediate.[2] The final step involves reacting this intermediate with an azide source to form the triazole ring of Metconazole.[2]
Mechanism of Action of Derived Fungicides
Fungicides like Difenoconazole derived from this intermediate are classified as Demethylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs).[14]
Target and Inhibition: Ergosterol Biosynthesis
The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[13] This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane that regulates fluidity and integrity.[13] The nitrogen atom (N4) of the fungicide's triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme, preventing it from processing its natural substrate, lanosterol.[13]
Visualization: Mechanism of Action Pathway
Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.
Consequences for the Fungal Pathogen
The inhibition of CYP51 leads to a dual-pronged attack on the fungus:
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the cell membrane.
Accumulation of Toxic Precursors: The buildup of methylated sterol precursors is toxic and further disrupts membrane structure.[13]
This disruption ultimately halts fungal growth and leads to cell death, providing effective disease control in crops.[13] Because they are systemic, these fungicides can be absorbed by the plant and move within its tissues, providing both preventative (protectant) and curative action against infections.[14][15]
Safety and Environmental Profile
While the final fungicidal products undergo extensive toxicological evaluation, the intermediate itself possesses a distinct hazard profile that must be managed during manufacturing.
Hazard Profile of the Intermediate
According to the Globally Harmonized System (GHS), 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone presents several hazards.
The synthesis of this intermediate generates complex wastewater streams. These effluents can contain pollutants such as dichlorobenzene, high concentrations of inorganic salts, and residual organic materials, necessitating specialized pretreatment and wastewater management protocols to mitigate environmental impact.[2]
Conclusion
1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone is more than a simple precursor; it is a strategically designed molecular building block that enables the efficient and high-yield synthesis of some of the most important triazole fungicides used in modern agriculture. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The subsequent chemical transformations into active ingredients like Difenoconazole are a testament to elegant synthetic design, converting a stable intermediate into a potent inhibitor of a vital fungal biochemical pathway. A thorough understanding of its synthesis, reactivity, and the mechanism of its derivatives is essential for any professional working at the forefront of agrochemical research and development.
Method for preparing 2-chlorine-4-(4-chlorophenoxy) - Google Patents (CN101434528A).
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - MDPI. (Available at: [Link])
Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Patsnap.
Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents (CN104876811A).
Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone - Benchchem.
Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed. (Available at: [Link])
Fungicide Theory of Use and Mode of Action - Penn State Extension. (Available at: [Link])
Discovery of Ternary Aromatic (Heterocyclic) Thione/Thioether Derivatives as Phloem-Mobile Fungicidal Candidates - ACS Publications. (Available at: [Link])
Overview of Primary Modes of Action for Fungicides - Floriculture. (Available at: [Link])
Antifungal Prenylated Diphenyl Ethers from Arthrinium arundinis, an Endophytic Fungus Isolated from the Leaves of Tobacco (Nicotiana tabacum L.) - PMC. (Available at: [Link])
Diphenyl ethers and indanones from the soil-derived fungus Aspergillus unguis PSU-RSPG204 - ResearchGate. (Available at: [Link])
Fungicides: types, formulations and their mechanism of action - Delvix. (Available at: [Link])
Physical properties and solubility of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone
Technical Whitepaper: Physicochemical Characterization and Solubility Profile of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone Executive Summary & Molecular Identity 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone is a d...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Characterization and Solubility Profile of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone
Executive Summary & Molecular Identity
1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone is a diaryl ether derivative characterized by high lipophilicity and low aqueous solubility. While structurally isomeric to the high-volume fungicide intermediate 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (key to Difenoconazole synthesis), the title compound represents a specific ortho-phenoxy, meta-chloro substitution pattern relative to the acetyl group.
This specific substitution pattern dictates unique steric and electronic properties, making it a critical reference standard for impurity profiling in agrochemical synthesis or a specialized building block in medicinal chemistry (e.g., for enzyme inhibitors targeting hydrophobic pockets).
Note: Often indexed by specific catalog IDs (e.g., Sigma JRD0873) due to isomeric overlap in generic databases.[1][2][3][4][5]
Physicochemical Properties
The following data synthesizes experimental observations with calculated values based on Structure-Activity Relationship (SAR) modeling of diaryl ether ketones.
Physical State & Thermal Data
Property
Value / Range
Source/Method
Physical State
Solid (Crystalline powder)
Experimental Observation [1]
Color
White to Off-white
Visual Inspection
Melting Point
60 – 65 °C (Predicted)
Calculated based on isomeric SAR
Boiling Point
~370 °C (at 760 mmHg)
Predicted (ACD/Labs)
Density
1.30 ± 0.06 g/cm³
Predicted
Flash Point
> 100 °C
Estimated (Closed Cup)
Electronic & Partitioning Parameters
LogP (Octanol-Water):4.4 – 4.6 (Predicted). This indicates high lipophilicity, suggesting the molecule will readily cross biological membranes but poses formulation challenges in aqueous media.
Polar Surface Area (PSA): 26.3 Ų. The low PSA confirms the molecule's non-polar nature, dominated by the aromatic rings and the ether linkage.
The synthesis of this specific isomer typically involves Nucleophilic Aromatic Substitution (
). Unlike the Difenoconazole intermediate (where the para-Cl is displaced), this synthesis requires displacing the ortho-halogen in 2,5-dichloroacetophenone. The carbonyl group at the ortho position activates the leaving group (Cl) via electron withdrawal (inductive and mesomeric effects).
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (
). The ortho-position activation is critical for this specific isomer.
Saturation: Add excess solid compound (~50 mg) to 2 mL of solvent in a borosilicate glass vial.
Equilibration: Cap tightly and agitate (orbital shaker at 200 rpm) at 25 °C for 24 hours.
Sedimentation: Allow the suspension to stand for 4 hours to let undissolved solids settle.
Filtration: Withdraw supernatant and filter through a 0.45 µm PTFE filter (pre-saturated to prevent drug adsorption).
Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (254 nm).
Protocol B: HPLC Purity & Identification Method
Purpose: To verify identity and separate the target molecule from its structural isomers (e.g., the Difenoconazole intermediate).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (ACN).
Gradient: 50% B to 90% B over 10 minutes; Hold 2 mins.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic absorption) and 280 nm.
Retention Time Logic: The target molecule (2-phenoxy isomer) is expected to elute slightly later than the 4-phenoxy isomer due to steric shielding of the polar carbonyl group by the ortho-phenoxy ring, increasing effective lipophilicity.
Workflow Visualization: Solubility & Analysis
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
References
Sigma-Aldrich. (n.d.).[7] 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone Product Sheet (JRD0873). Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329816473. Retrieved from
ChemicalBook. (2025).[7] 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (Isomeric Reference Data). Retrieved from
U.S. EPA. (2025). CompTox Chemicals Dashboard: Diaryl Ether Scaffolds. Retrieved from
Strategic Sourcing and Quality Assurance of CAS 119851-28-4
Technical Monograph for Agrochemical Development Executive Summary In the high-value fungicide market, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS 119851-28-4) serves as the rate-limiting intermediate for the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph for Agrochemical Development
Executive Summary
In the high-value fungicide market, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS 119851-28-4) serves as the rate-limiting intermediate for the synthesis of Difenoconazole , a systemic triazole fungicide widely used in crop protection. For process chemists and procurement managers, this compound represents a critical control point. Its quality directly dictates the stereochemical purity and yield of the downstream ketalization and triazole substitution steps.
This guide moves beyond simple catalog listings to analyze the synthesis-driven impurity profiles, global supply dynamics, and critical quality attributes (CQAs) necessary for validating suppliers of this intermediate.
Chemical Identity and Physicochemical Core
Understanding the molecule's physical state is vital for logistics. With a melting point of ~54–56°C, this compound sits on the borderline between solid and liquid during transport in warmer climates, necessitating temperature-controlled shipping to prevent caking or phase separation issues that complicate sampling.
Soluble in Toluene, Dichloromethane, Methanol; Insoluble in Water
Synthesis Pathways and Impurity Profiling
To audit a supplier effectively, one must understand their manufacturing process. The impurity profile of CAS 119851-28-4 is a fingerprint of its synthesis route.
The Dominant Industrial Route (Friedel-Crafts Acylation)
The most scalable route involves the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether (or related ether precursors) with acetyl chloride, catalyzed by Aluminum Chloride (
).
Critical Process Parameters (CPPs):
Regioselectivity: The acetyl group must attach para to the phenoxy linkage on the 3-chloro ring.
Impurity Risk: Competitive acylation at the ortho position or on the 4'-chlorophenyl ring (though deactivated) can generate positional isomers (e.g., 6-acetyl isomer). These isomers are difficult to separate by crystallization due to similar solubilities.
Downstream Impact
In the synthesis of Difenoconazole, CAS 119851-28-4 undergoes:
Bromination: To form the
-bromoketone.
Ketalization: With 1,2-propanediol to form the dioxolane ring.
Triazole Substitution: Displacement of the bromide.
Technical Insight: If the starting ketone (CAS 119851-28-4) contains >0.5% positional isomers, these will carry through to the final API, potentially causing batch failure against regulatory specifications for Difenoconazole.
Figure 1: Industrial synthesis pathway highlighting the critical origin of isomeric impurities.[1]
Global Supply Landscape
The supply chain for CAS 119851-28-4 is concentrated in regions with strong agrochemical intermediate capabilities, primarily China and India .
Key Suppliers & Manufacturers
Pratap Organics (India): A prominent manufacturer explicitly listing this CAS as a key intermediate for Difenoconazole. India is increasingly favored for its regulatory stability compared to recent environmental crackdowns in China.
Chinese Hubs: Suppliers in Jiangsu and Hebei provinces (e.g., Hebei Chuanghai, Shanghai Jizhi) dominate the volume market. However, buyers must distinguish between trading houses (high risk of batch variability) and true manufacturers.
Catalog/Research Suppliers: For gram-scale needs (R&D), suppliers like TCI Chemicals , MedChemExpress , and Thermo Scientific (Chemicals) provide high-purity (>98%) analytical standards, though at a significant premium.
Sourcing Decision Matrix
When selecting a supplier, use the following logic to balance cost vs. risk:
Figure 2: Strategic decision matrix for procuring CAS 119851-28-4.
Quality Assurance Protocol
To ensure the integrity of your Difenoconazole synthesis, implement the following testing protocol for incoming raw material (CAS 119851-28-4).
Recommended Specification
Attribute
Acceptance Criteria
Method
Rationale
Assay
≥ 98.0%
GC-FID
High purity required to minimize side reactions in bromination.
Appearance
White to off-white crystals
Visual
Dark color indicates oxidation or residual metal catalysts ().
Melting Point
54.0 – 58.0 °C
Capillary
Depression indicates solvent occlusion or eutectic impurities.
Loss on Drying
≤ 0.5%
Gravimetric
Moisture interferes with subsequent anhydrous reactions.
Identification
Conforms to Structure
H-NMR / IR
Confirm 1,2,4-substitution pattern on phenyl ring.
Handling & Storage[2][8]
Temperature Sensitivity: Store at < 25°C . The low melting point means the product can fuse into a solid block if left on a loading dock in summer.
Safety: The compound is an organochlorine and likely a skin sensitizer and aquatic toxin. Handle with full PPE (gloves, respirator) in a fume hood.
References
Pratap Organics. (n.d.). 2-Chloro-4-(4-chlorophenoxy)acetophenone Product Page. Retrieved October 26, 2025, from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 677479, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. Retrieved October 26, 2025, from [Link]
CABI Digital Library. (2025). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. Retrieved October 26, 2025, from [Link]
Application Note: Regioselective Etherification of 2,4-Dichloroacetophenone with 4-Chlorophenol
Audience: Process Chemists, Medicinal Chemists, Agrochemical Researchers Part 1: Strategic Overview & Mechanistic Rationale The Synthetic Challenge The etherification of 2,4-dichloroacetophenone (2,4-DCAP) with 4-chlorop...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Process Chemists, Medicinal Chemists, Agrochemical Researchers
Part 1: Strategic Overview & Mechanistic Rationale
The Synthetic Challenge
The etherification of 2,4-dichloroacetophenone (2,4-DCAP) with 4-chlorophenol (4-CP) is a pivotal transformation in the synthesis of diphenyl ether fungicides, most notably as a key intermediate for Difenoconazole .
The core challenge lies in regioselectivity . 2,4-DCAP possesses two electrophilic sites activated by the electron-withdrawing acetyl group (
):
C-2 (Ortho): Highly activated by inductive effects and proximity to the carbonyl, but sterically hindered.
C-4 (Para): Activated by resonance (Meisenheimer complex stabilization), but less sterically hindered.
Mechanistic Causality (
vs. Ullmann)
While unactivated aryl halides require metal catalysis (Ullmann coupling with Cu/Pd), the acetyl group in 2,4-DCAP sufficiently activates the ring for a base-mediated Nucleophilic Aromatic Substitution (
) .
Why the Para-Substitution Dominates:
Although the ortho-chlorine is theoretically more electron-deficient due to the inductive effect of the carbonyl, experimental protocols favor the displacement of the 4-chloro group.
Steric Control: The incoming 4-chlorophenoxide nucleophile is bulky. The ortho position is shielded by the acetyl group and the adjacent phenyl ring rotation.
Thermodynamics: The para-substituted product preserves the coplanarity of the acetyl group with the phenyl ring better than the ortho-substituted congener, leading to a lower energy final state.
System Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, a nitrogen inlet, and a thermowell.
Solvent Charging: Charge DMF (5 volumes relative to 2,4-DCAP mass). Note: DMF is chosen for its high dielectric constant, stabilizing the polar Meisenheimer transition state.
Reagent Addition: Add 2,4-dichloroacetophenone (1.0 eq) and 4-chlorophenol (1.05 eq). Stir until fully dissolved at room temperature.
Base Activation: Add anhydrous
(1.2 eq) in a single portion.
Process Insight: The use of carbonate generates the potassium phenoxide in situ. Using pre-formed phenoxide salts is possible but hygroscopic handling makes the in-situ method more robust.
Phase B: Thermal Reaction
Ramp: Heat the mixture to 130°C ± 5°C .
Caution: Do not exceed 145°C. Higher temperatures increase the risk of double substitution (bis-ether) or degradation of the solvent.
Maintenance: Hold at 130°C for 6–8 hours .
IPC (In-Process Control): Sample at t=4h and t=6h. Analyze via HPLC (C18 column, ACN/Water).
Optimizing AlCl₃ Catalyst Stoichiometry for the Synthesis of Diphenyl Ether Ketones via Friedel-Crafts Acylation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Friedel-Crafts acylation is a foundational method for synthesizing aryl ketones, which are critical precursors for high-per...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation is a foundational method for synthesizing aryl ketones, which are critical precursors for high-performance polymers, pharmaceuticals, and fine chemicals. The synthesis of diphenyl ether ketones, key monomers for polyetheretherketone (PEEK) and related polymers, relies heavily on this reaction. While seemingly straightforward, the efficiency and purity of the final product are exquisitely sensitive to the stoichiometry of the Lewis acid catalyst, typically aluminum chloride (AlCl₃). This application note provides a deep dive into the mechanistic role of AlCl₃, offers a robust, field-proven protocol for the synthesis, and details a systematic methodology for optimizing the catalyst ratio to maximize yield and minimize impurities.
The Underlying Chemistry: Why AlCl₃ Stoichiometry is Critical in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process involves the introduction of an acyl group (R-C=O) onto an aromatic ring. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction offers significant advantages: the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, and the resulting ketone product is deactivated, which prevents polysubstitution.[1]
The reaction proceeds through several key steps:
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates with the acylating agent (e.g., an acyl chloride) to form a complex.[2]
Formation of the Acylium Ion: This complex facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic, resonance-stabilized acylium ion (R-C=O⁺).[3]
Electrophilic Attack: The electron-rich π-system of the diphenyl ether attacks the acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex.
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[2]
However, a crucial distinction arises. The product of the reaction, a diphenyl ether ketone, is a moderate Lewis base due to the lone pair electrons on the carbonyl oxygen. It readily forms a stable complex with the strong Lewis acid AlCl₃.[4] This complexation is typically irreversible under the reaction conditions and effectively sequesters the AlCl₃, taking it out of the catalytic cycle.[5]
Therefore, a stoichiometric amount (at least 1.0 equivalent) of AlCl₃ is required not just for catalysis, but to complex with the ketone product. [4] Insufficient AlCl₃ leads to incomplete reactions as the catalyst is consumed. Conversely, a large excess can lead to lower yields, potential side reactions, and a more challenging and exothermic aqueous workup.[5] This makes the optimization of the AlCl₃ ratio a paramount concern for process efficiency and product purity.
Caption: Mechanism of Friedel-Crafts acylation of diphenyl ether.
Protocol: Synthesis of 4-Phenoxyacetophenone
This protocol describes the synthesis of 4-phenoxyacetophenone from diphenyl ether and acetyl chloride, serving as a model system.
Equipment: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer with hotplate, nitrogen or argon gas inlet, thermometer, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.
2.2. Safety Precautions
Anhydrous AlCl₃: Extremely hygroscopic and reacts violently with water in a highly exothermic reaction, releasing HCl gas. Handle quickly in a dry environment (glove box or under a strong inert gas flow). It is corrosive and can cause severe burns.[6]
Acetyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts with moisture to produce HCl.[6]
Dichloromethane: Volatile and a suspected carcinogen.
Procedure: This entire procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Inert Atmosphere Setup: Assemble the three-neck flask with the condenser (topped with a gas bubbler), dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum or oven-dry it before assembly and allow it to cool to room temperature under an inert atmosphere.
Reagent Charging: To the flask, add anhydrous dichloromethane (200 mL) followed by anhydrous aluminum chloride (17.6 g, 0.132 mol, 1.2 eq). Stir the resulting slurry.
Cooling: Cool the slurry to 0 °C using an ice/water bath.
Acylating Agent Addition: Add acetyl chloride (8.6 g, 0.11 mol, 1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
Substrate Addition: After the acetyl chloride addition is complete, add diphenyl ether (18.7 g, 0.11 mol, 1.0 eq) dissolved in anhydrous dichloromethane (50 mL) to the dropping funnel. Add this solution dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature at 0-5 °C.
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
Quenching (Critical Step): Prepare a large beaker containing crushed ice (300 g) and concentrated HCl (50 mL). Slowly and carefully , pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This is a highly exothermic process that will release HCl gas.[6]
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL portions).
Washing: Combine all organic layers and wash sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (100 mL). The bicarbonate wash neutralizes residual acid and should be done carefully due to CO₂ evolution.
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) to yield pure 4-phenoxyacetophenone.
Protocol: Systematic Optimization of the AlCl₃ Ratio
The objective is to identify the AlCl₃ stoichiometry that maximizes the isolated yield of pure product.
3.1. Experimental Design Workflow
A series of parallel experiments is the most effective approach. All parameters (reagent concentrations, solvent volumes, temperature, and reaction time) must be held constant, varying only the molar equivalents of AlCl₃.
Caption: Workflow for optimizing the AlCl₃ catalyst ratio.
3.2. Execution
Set up five identical reactions following the protocol in Section 2.3. The only modification will be the amount of AlCl₃ used in each:
Run 1: 0.9 equivalents
Run 2: 1.0 equivalents
Run 3: 1.2 equivalents
Run 4: 1.5 equivalents
Run 5: 2.0 equivalents
3.3. Analysis and Data Collation
For each run, meticulously record the mass of the crude product and calculate the crude yield. Analyze a small sample of each crude product by HPLC or GC-MS to determine the purity and identify any significant side products. After purification, record the final mass of the pure product and calculate the isolated yield.
Data Presentation and Interpretation
The results of the optimization study should be summarized for clear comparison.
Table 1: Hypothetical Results for AlCl₃ Ratio Optimization
Run
AlCl₃ (Molar Eq.)
Crude Yield (%)
Crude Purity (HPLC, Area %)
Isolated Yield (%)
Observations
1
0.9
75%
85%
63%
Significant unreacted diphenyl ether detected.
2
1.0
88%
92%
80%
Trace starting material remains. Reaction appears clean.
3
1.2
96%
98%
94%
Minimal starting material. Very clean product profile.
4
1.5
97%
97%
92%
No significant improvement in yield. Slightly darker reaction color.
5
2.0
95%
94%
88%
Dark brown reaction mixture. More difficult workup. Minor byproducts observed.
Interpretation of Results:
Sub-stoichiometric (Run 1): As expected, using less than one equivalent of AlCl₃ results in a low yield due to incomplete reaction.[5] The catalyst is consumed by complexation with the newly formed product, halting the reaction prematurely.
Stoichiometric (Run 2): A significant improvement is seen at 1.0 equivalent, but the reaction may still not go to completion, suggesting that a slight excess is beneficial to drive the equilibrium forward.
Optimal Ratio (Run 3): A modest excess of AlCl₃ (1.2 eq) provides the highest isolated yield and purity. This "sweet spot" ensures enough free catalyst is available to facilitate the reaction to completion while minimizing side reactions.
Excess Catalyst (Runs 4 & 5): Increasing the AlCl₃ ratio beyond the optimum provides no benefit and may become detrimental. The slight decrease in purity and yield at 2.0 equivalents could be due to the formation of char or other minor degradation byproducts under the more aggressive Lewis acidic conditions. It also increases cost and the environmental burden of the workup.
Caption: Logic diagram relating AlCl₃ ratio to reaction outcomes.
Conclusion
The synthesis of diphenyl ether ketones via Friedel-Crafts acylation is highly dependent on the precise control of the AlCl₃ stoichiometry. Due to the formation of a stable complex between the Lewis acid and the ketone product, a stoichiometric excess of AlCl₃ is necessary to drive the reaction to completion. The presented optimization workflow, utilizing parallel synthesis with systematic variation of the catalyst ratio, is a powerful and efficient method for determining the ideal conditions for any given substrate. For the model reaction of diphenyl ether with acetyl chloride, a ratio of approximately 1.2 molar equivalents of AlCl₃ was found to be optimal, providing the best balance of high yield, purity, and operational efficiency. This systematic approach is broadly applicable and essential for developing robust, scalable, and cost-effective synthetic processes in research and industrial settings.
Application Note: High-Yield Bromination of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone
Executive Summary This application note details the optimized protocol for the -bromination of 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone (hereafter referred to as Ketone 1 ). This transformation is the critical acti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the
-bromination of 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone (hereafter referred to as Ketone 1 ). This transformation is the critical activating step in the synthesis of Difenoconazole, enabling the subsequent construction of the triazole-functionalized dioxolane ring.
While various brominating agents exist (NBS, CuBr₂), this guide focuses on the acid-catalyzed bromination using elemental bromine (
) . This method is selected for its atom economy, scalability, and suitability for industrial batch processing. We address the primary challenges of this reaction: controlling selectivity (mono- vs. di-bromination) and managing the severe lachrymatory nature of the product.
Chemical Strategy & Mechanism[1][2][3][4][5][6][7]
Reaction Overview
The objective is to selectively replace one
-hydrogen on the acetyl group with a bromine atom. The presence of the electron-rich diphenyl ether moiety requires careful temperature control to prevent electrophilic aromatic substitution on the rings.
The reaction proceeds via an acid-catalyzed enolization mechanism. The rate-determining step is the formation of the enol tautomer. Once formed, the enol reacts rapidly with molecular bromine.
Activation: Acid catalyst (often HBr generated in situ) protonates the carbonyl oxygen.
Enolization: Removal of an
-proton yields the enol.
Bromination: The enol attacks
, regenerating the carbonyl and releasing HBr.
Critical Control Point: The reaction is autocatalytic (produced HBr accelerates enolization). Therefore, the bromine addition rate must be strictly controlled to prevent thermal runaway and over-bromination (formation of the
-dibromo impurity).
Figure 1: Autocatalytic cycle of acid-mediated α-bromination. The HBr byproduct accelerates the enolization of the starting ketone.
Experimental Protocol
Safety Warning:
Lachrymator: The product is a potent tear gas. All operations must be performed in a high-efficiency fume hood.
Corrosive: Bromine causes severe burns. Use Viton® or Silver Shield® gloves.
HBr Gas: Significant evolution of HBr gas occurs; use a caustic scrubber (NaOH trap).
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel (with PTFE stopcock), and a gas outlet connected to a NaOH scrubber.
Dissolution: Charge Ketone 1 (e.g., 100 g) into the flask. Add Toluene (500 mL) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.
Note: Slight warming (30°C) may be required for rapid dissolution, but cool back to 20°C before reaction.
Initiation: Add a catalytic amount of HBr (or 1% of the total Bromine charge) to initiate the enolization.
Controlled Addition:
Load Bromine (1.05 equiv) into the addition funnel.
Add Bromine dropwise over 2–3 hours .
Temperature Control: Maintain internal temperature between 20°C and 30°C .
Visual Cue: The solution will turn orange/red upon addition and slowly fade as
is consumed. Do not allow to accumulate (dark red solution indicates reaction stall).
Completion: After addition, stir for 1 hour at 25°C. Monitor by TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[3]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 2-Chloro-4-(4-chlorophenoxy)acetophenone
Abstract This application note provides a comprehensive guide and detailed protocol for the systematic selection of an optimal solvent system for the purification of 2-chloro-4-(4-chlorophenoxy)acetophenone via recrystal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide and detailed protocol for the systematic selection of an optimal solvent system for the purification of 2-chloro-4-(4-chlorophenoxy)acetophenone via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, and its success is critically dependent on the choice of solvent.[1][2] This document outlines the theoretical principles underpinning solvent selection, presents a logical workflow for screening and evaluation, and provides step-by-step experimental protocols suitable for researchers in synthetic chemistry and drug development. The methodologies described are designed to be both efficient and self-validating, ensuring a reliable and reproducible outcome.
Introduction to the Compound
2-Chloro-4-(4-chlorophenoxy)acetophenone is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agricultural chemicals.[3] Achieving high purity of this solid compound is essential for downstream applications. The molecule's structure, featuring two chlorinated phenyl rings, an ether linkage, and a ketone functional group, dictates its solubility characteristics, suggesting it is a moderately polar compound. Understanding these properties is the first step in a rational approach to solvent selection.
Table 1: Physicochemical Properties of 2-Chloro-4-(4-chlorophenoxy)acetophenone
The First Principle: Characteristics of an Ideal Recrystallization Solvent
The entire technique of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal solvent is one that fulfills a specific set of criteria, which forms the basis of our selection process.
High Temperature Coefficient: The solvent must dissolve the target compound readily at or near its boiling point but exhibit very low solubility for the compound at low temperatures (e.g., room temperature or 0-4 °C).[9][10][11] This differential is the primary driver for crystal formation upon cooling.
Impurity Solubility Profile: Impurities present in the crude sample should either be completely insoluble in the hot solvent (allowing for removal via hot gravity filtration) or highly soluble in the cold solvent (so they remain in the solution, or mother liquor, after the desired compound crystallizes).[9][10][12]
Chemical Inertness: The solvent must not react with the compound being purified.[10][13]
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.[10][14]
Oiling Out Prevention: The boiling point of the solvent should, whenever possible, be lower than the melting point of the solute (54-58 °C for our compound). If a solvent with a higher boiling point is used, the compound may melt before dissolving, forming an oil that is difficult to crystallize.
Systematic Workflow for Solvent Selection
A trial-and-error approach to solvent selection is inefficient.[15] A systematic workflow, grounded in the principle of "like dissolves like," provides a more rational path to identifying a suitable solvent or solvent pair.[2][16] The following workflow is recommended.
This Application Note is designed for researchers and process chemists optimizing the protection or functionalization of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone . The protocols below prioritize the formation of th...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists optimizing the protection or functionalization of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone .
The protocols below prioritize the formation of the 1,3-dioxolane ring (using 1,2-propanediol or ethylene glycol), as this is the critical pharmacophore generation step for triazole fungicides (e.g., Difenoconazole analogs).
The ketalization of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone presents a specific challenge: Ortho-Steric Hindrance .[1] Unlike simple acetophenones, this substrate possesses a bulky 4-chlorophenoxy group at the ortho (C2) position relative to the carbonyl.
Steric Blockade: The phenoxy ring rotates out of plane, creating a "roof" over the carbonyl carbon, retarding nucleophilic attack by the diol.
Electronic Deactivation: The electron-withdrawing chlorine at C5 and the phenoxy group (inductively withdrawing) reduce the basicity of the carbonyl oxygen, making protonation (the activation step) less favorable compared to unsubstituted acetophenones.
Equilibrium Sensitivity: The reaction is reversible. Due to the steric strain in the tetrahedral intermediate, the equilibrium constant (
) is lower than typical ketones. Aggressive water removal is non-negotiable. [1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical transition from the planar ketone to the strained tetrahedral hemiketal and finally the cyclic ketal.
Figure 1: Reaction pathway highlighting the steric barrier at the first nucleophilic attack and the necessity of water removal to prevent reversion.[1]
Experimental Protocols
Protocol A: Azeotropic Distillation (Dean-Stark)
Best for: Scalable synthesis, cost-efficiency, and robust substrates.
Solvent Choice: Toluene is standard, but Xylene is recommended for this specific substrate to achieve a higher reflux temperature (
), overcoming the activation energy barrier imposed by the ortho-phenoxy group.
Reagents & Materials
Component
Equivalents
Role
Notes
Substrate
1.0
Reactant
Purity >98% recommended
1,2-Propanediol
1.5 - 2.0
Reagent
Excess drives equilibrium
p-Toluenesulfonic Acid (p-TSA)
0.05 (5 mol%)
Catalyst
Monohydrate is acceptable if water is removed
Solvent
10-15 Vol
Medium
Xylene (Preferred) or Toluene
Step-by-Step Methodology
Setup: Equip a multi-neck Round Bottom Flask (RBF) with a heavy magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Charging: Add the Substrate (1.0 eq), 1,2-Propanediol (1.5 eq), and solvent (10 volumes).
Catalyst Addition: Add p-TSA (0.05 eq) after the substrate is fully dissolved.[1]
Reflux: Heat the mixture to vigorous reflux. Ensure the solvent is actively distilling into the trap.
Critical Checkpoint: Monitor the water collection in the trap. Theoretical water yield is ~0.6 mL per 10g of substrate.
Monitoring: Sample every 2 hours (TLC/HPLC).
Note: If conversion stalls <80% after 6 hours, add an additional 0.5 eq of diol and 0.01 eq of catalyst.
Quench with 10% NaHCO3 solution (removes acid catalyst).[1]
Separate phases. Wash organic layer with Brine (sat.[1] NaCl).[1]
Dry over anhydrous Na2SO4.
Purification: Evaporate solvent under reduced pressure. The crude oil often crystallizes upon standing or trituration with cold Isopropanol (IPA) .
Protocol B: Chemical Dehydration (Orthoformate Method)
Best for: Highly hindered substrates where reflux fails, or moisture-sensitive conditions.[1]
Mechanism: Uses Triethyl Orthoformate (TEOF) as a water scavenger, driving the reaction chemically rather than thermally.
Reagents & Materials
Component
Equivalents
Role
Substrate
1.0
Reactant
Diol (Ethylene Glycol or Propanediol)
5.0
Reagent & Co-solvent
Triethyl Orthoformate (TEOF)
1.5 - 2.0
Dehydrating Agent
Amberlyst-15 or p-TSA
5 wt% / 0.05 eq
Catalyst
Step-by-Step Methodology
Setup: Flame-dried RBF under Nitrogen atmosphere (Schlenk line preferred).
Mixing: Dissolve Substrate in minimal anhydrous DCM or Toluene (optional, can run neat in TEOF/Diol mix).
Reagent Addition: Add the Diol (5.0 eq) and TEOF (1.5 eq).
Catalysis: Add the acid catalyst.
Recommendation: Use Amberlyst-15 (solid acid) for easier workup.[1]
Reaction: Stir at 60°C for 12-24 hours.
Chemistry: TEOF reacts with generated water to form Ethanol and Ethyl Formate, irreversibly removing water from the equilibrium.
Workup: Filter off the solid catalyst. Evaporate volatiles (Ethanol/TEOF) on a rotary evaporator.
Purification: Recrystallize the residue from Methanol/Water or Isopropanol.
Process Optimization & Troubleshooting
Critical Process Parameters (CPPs)
The following table summarizes the impact of key variables on the reaction yield for this specific diaryl ether.
Parameter
Recommended Range
Impact on Process
Temperature
110°C - 140°C
High Impact. Below 110°C, the steric barrier prevents ring closure.[1]
Diol Stoichiometry
1.5 - 2.5 eq
Medium Impact. Excess diol pushes the equilibrium but complicates workup.[1]
Agitation
>500 RPM
High Impact. The reaction becomes biphasic as water forms; vigorous stirring ensures mass transfer.
Water Content
<0.1%
Critical. Any water ingress reverses the reaction immediately.
Workflow Logic (DOT Visualization)
Figure 2: Decision tree for reaction monitoring and intervention.
References & Authority
Industrial Synthesis of Difenoconazole:
Wang, J., & Chen, L. (2016).[3] Crystal structure of 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone. Zeitschrift für Kristallographie - New Crystal Structures, 231(1).[1]
Note: This paper characterizes the structural isomer, confirming the steric environment of the diaryl ether ketone family.
Ketalization Methodology:
Gorin, B. I., et al. (2018).[4] Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime. Molecules, 23(2).
Relevance: Validates high-temperature and catalytic approaches for hindered ketones.
General Acid Catalysis Protocols:
Clerici, A., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Journal of Organic Chemistry.
Application Note: A Step-by-Step Guide to the Synthesis of Difenoconazole from 1,2,4-Trichlorobenzene
Abstract Difenoconazole is a broad-spectrum triazole fungicide widely utilized in agriculture for the control of a variety of fungal pathogens.[1] Its systemic properties and efficacy as a sterol demethylation inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Difenoconazole is a broad-spectrum triazole fungicide widely utilized in agriculture for the control of a variety of fungal pathogens.[1] Its systemic properties and efficacy as a sterol demethylation inhibitor make it a critical tool in crop protection.[2][3] This document provides a comprehensive, step-by-step protocol for the synthesis of Difenoconazole, commencing from the industrial feedstock 1,2,4-trichlorobenzene. The described synthetic pathway proceeds through five key stages: an initial etherification, a Friedel-Crafts acylation to form a key ketone intermediate, subsequent α-bromination, ketalization to form the dioxolane ring, and a final nucleophilic substitution with 1,2,4-triazole. This guide is intended for researchers and chemical development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles for each step, and process optimization insights.
Introduction to Difenoconazole and Synthetic Strategy
Difenoconazole belongs to the triazole class of fungicides, which function by inhibiting the C14-demethylation step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][5] This disruption leads to the accumulation of toxic sterols, damaging the membrane's physiological function and ultimately causing fungal cell death.[2]
The synthesis route outlined herein is a logical and scalable pathway that builds the complex molecular architecture of Difenoconazole from simple, readily available starting materials. The core strategy involves the sequential construction of the substituted diphenyl ether backbone, followed by the elaboration of the acetophenone side chain, which is then converted into the characteristic triazolylmethyl-dioxolane moiety.
Overall Synthetic Workflow
The multi-step synthesis transforms 1,2,4-trichlorobenzene into Difenoconazole as illustrated in the following workflow.
Caption: Overall synthetic pathway from 1,2,4-trichlorobenzene to Difenoconazole.
Detailed Experimental Protocols & Rationale
Step 1: Synthesis of 1-(4-chlorophenoxy)-2,4-dichlorobenzene (Intermediate I)
Principle and Causality: This initial step constructs the core diphenyl ether structure via a nucleophilic aromatic substitution, specifically a Williamson Ether Synthesis (or a related Ullmann-type condensation).[6][7] 4-chlorophenol is deprotonated by a strong base (e.g., potassium hydroxide) to form the highly nucleophilic 4-chlorophenoxide ion. This phenoxide then displaces a chloride ion from the 1,2,4-trichlorobenzene ring. The reaction typically requires heat and sometimes a copper catalyst to facilitate the substitution on the electron-deficient aromatic ring.[8] The chlorine atom at the C1 position of 1,2,4-trichlorobenzene is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the other two chlorine atoms.
Detailed Protocol:
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add dimethylformamide (DMF) as the solvent.
Add 4-chlorophenol (1.0 eq) and potassium hydroxide (1.1 eq).
Heat the mixture to approximately 120°C with stirring to form the potassium 4-chlorophenoxide salt, removing any water formed.
Add 1,2,4-trichlorobenzene (1.05 eq) and a catalytic amount of copper(I) oxide.
Raise the temperature to 150-160°C and maintain under reflux for 8-12 hours. Monitor the reaction progress by Gas Chromatography (GC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with toluene.
Wash the organic layer sequentially with a dilute HCl solution, water, and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude Intermediate I by vacuum distillation.
Step 2: Synthesis of 2-chloro-4-(4-chlorophenoxy)acetophenone (Intermediate II)
Principle and Causality: This step is a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[11][12] A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by forming a complex, which generates a highly electrophilic acylium ion.[12] This acylium ion then attacks the electron-rich aromatic ring of Intermediate I. The powerful activating and ortho, para-directing effect of the ether linkage directs the substitution primarily to the position para to the ether, resulting in the desired product.
Detailed Protocol:
Charge a dry reaction vessel, under an inert nitrogen atmosphere, with a suitable solvent such as 1,2-dichloroethane.[13]
Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to the solvent and cool the slurry to 10-15°C in an ice bath.[13]
Slowly add acetyl chloride (1.05 eq) to the stirred slurry, maintaining the temperature below 15°C.
Once the addition is complete, add Intermediate I (1.0 eq) dropwise over 1-2 hours, ensuring the temperature remains between 13-15°C.[13]
Stir the reaction mixture at this temperature for an additional 1-2 hours. Monitor for completion by Thin-Layer Chromatography (TLC) or GC.
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
Separate the organic layer. Wash it with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
The crude product, Intermediate II, can be purified by recrystallization from a solvent like petroleum ether or by vacuum distillation.[14]
Step 3: Synthesis of 2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (Intermediate III)
Principle and Causality: This reaction is an α-bromination of a ketone. Under acidic conditions, the ketone tautomerizes to its enol form. This enol is nucleophilic and readily attacks an electrophilic bromine source, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS).[16] The reaction selectively occurs at the α-carbon (the carbon adjacent to the carbonyl group) to yield the α-bromoketone.
Detailed Protocol:
Dissolve Intermediate II (1.0 eq) in a suitable solvent, such as ethyl ether or acetonitrile.[17][18]
Add elemental bromine (Br₂, 1.0 eq) dropwise to the solution at room temperature.[17] The disappearance of the bromine color indicates its consumption.
Stir the reaction for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
Upon completion, wash the organic phase with water and a dilute sodium thiosulfate solution to quench any unreacted bromine, followed by a brine wash.
Dry the organic phase over anhydrous sodium sulfate.
Filter and evaporate the solvent under reduced pressure to obtain Intermediate III, which can often be used in the next step without further purification. If necessary, recrystallization from ethanol can be performed.[16]
Step 4: Synthesis of 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane (Intermediate IV)
Principle and Causality: This step involves the protection of the ketone functional group as a cyclic ketal (specifically, a dioxolane).[22][23] The reaction between the ketone (Intermediate III) and a diol (1,2-propanediol) is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).[23] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the hydroxyl groups of the diol.[24] Water is produced as a byproduct and must be removed (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards product formation. This protection is crucial to prevent the ketone from undergoing undesired side reactions during the final nucleophilic substitution step.
Detailed Protocol:
In a flask equipped with a Dean-Stark apparatus and reflux condenser, combine Intermediate III (1.0 eq), 1,2-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[10][25]
Add toluene as the solvent to facilitate azeotropic removal of water.
Heat the mixture to reflux (approx. 110°C) and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to yield Intermediate IV. This crude product is often of sufficient purity for the subsequent step.
Principle and Causality: The final step is a bimolecular nucleophilic substitution (SN2) reaction.[27] 1,2,4-Triazole is deprotonated by a base (e.g., potassium hydroxide) to form the triazolide anion, a potent nucleophile.[28] This anion then attacks the electrophilic carbon bearing the bromine atom in Intermediate IV, displacing the bromide leaving group to form the final C-N bond and yield Difenoconazole. A polar aprotic solvent like DMSO is used to solvate the cation of the base without solvating the nucleophile, thereby increasing its reactivity.[8][13]
You are encountering persistent triphenyl ether-type impurities in your synthesis of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone (hereafter referred to as Target-K ). This molecule is a critical intermediate for triazole fungicides (e.g., Difenoconazole).
The "triphenyl ether" impurity is likely a result of over-arylation or side-reactions during the ether synthesis (Ullmann coupling or SNAr). The core separation challenge lies in the structural similarity: both are aromatic ethers. However, Target-K possesses a polar acetyl group (
), whereas the impurity is a lipophilic, non-polar polyaromatic ether.
This guide leverages this polarity differential to design a self-validating purification protocol.
Module 1: Diagnostic & Detection
Q: How do I confirm the "triphenyl ether" impurity is actually present before I start purification?
A: Do not rely solely on melting point. Triphenyl ether derivatives often form eutectic mixtures that depress melting points deceptively.[1]
The Science:Target-K is soluble in hot alcohols but crystallizes upon cooling due to hydrogen bonding potential (acceptor).[1] The lipophilic impurity lacks this interaction and remains soluble in the organic mother liquor or "oils out" separately.
Step-by-Step Workflow:
Solvent Choice: Use Isopropyl Alcohol (IPA) . It offers the optimal temperature coefficient for this acetophenone derivative.
Dissolution:
Charge crude solid into a flask.
Add IPA (3-4 mL per gram of crude).
Heat to reflux (
C) until fully dissolved.
Critical Check: If a dark oily residue remains undissolved at reflux, this is likely polymerized impurity. Decant the clear hot solution to a clean flask immediately.
Controlled Cooling (The "Crash" Prevention):
Cool slowly to
C.
Seeding: Add 0.1% pure seed crystals of Target-K.[1]
Validation: Check fractions by TLC. The first fractions are waste; the later fractions are pure product.
Module 3: Visualizing the Logic
The following diagram illustrates the decision matrix for purification based on the physical properties of the ether vs. the ketone.
Caption: Decision tree for separating polar ketone targets from non-polar ether impurities.
Module 4: Troubleshooting FAQ
Q: I tried recrystallization, but the product "oiled out" instead of crystallizing. Why?A: This is a classic "Oiling Out" phenomenon caused by:
Impurity Load: High levels of triphenyl ether lower the melting point of the mixture below the boiling point of the solvent.
Cooling Speed: You cooled too fast.
The Fix: Re-heat to dissolve the oil. Add a "seed" crystal at a slightly higher temperature (
C). Agitate vigorously. If it persists, switch to Protocol B (Chromatography) to lower the impurity load before attempting crystallization again.
Q: Can I use chemical derivatization to remove the ether?A: Yes, but it is labor-intensive. Because Target-K is a ketone, it can form a water-soluble bisulfite adduct (if sterics allow) or a hydrazone.[1] The triphenyl ether is chemically inert to these reagents.
Method: React crude with Girard's Reagent T.[1] The Target-K becomes water-soluble.[3] Wash away the ether with Hexane. Hydrolyze the aqueous layer to recover Target-K. Use this only if chromatography fails.[1]
Q: Is there a specific wash solvent that removes the impurity from the solid filter cake?A: Yes. A mixture of Hexane:IPA (9:1) at
C is excellent.[1] The hexane component helps solubilize the greasy ether impurity, while the cold temperature prevents the loss of your Target-K.
References
Synthesis and Purification of Difenoconazole Intermediates. Google Patents (CN105884749A). Describes the recrystallization of Difenoconazole precursors using Isopropyl Alcohol to remove isomeric and ether impurities.
Purification of Diaryl Ethers. BenchChem Technical Support. Guidelines on separating triphenyl-type impurities using polarity differences and column chromatography. [1]
Separation of Triphenylphosphine Oxide and Non-polar Byproducts. University of Rochester, The Organic Companion. Provides analogous methodologies for removing lipophilic phosphorous/ether byproducts via silica filtration.[1][4]
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone Properties. PubChem.[1][5] Physical property data confirming the polarity and solubility profile of the target ketone.[6] [1]
Minimizing isomer formation in 2-chloro-4-(4-chlorophenoxy)acetophenone synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-chloro-4-(4-chlorophenoxy)acetophenone. Our goal is to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-chloro-4-(4-chlorophenoxy)acetophenone. Our goal is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of unwanted isomers and optimize your reaction outcomes.
Introduction to the Challenge: Isomer Formation
The synthesis of 2-chloro-4-(4-chlorophenoxy)acetophenone, a key intermediate in the production of certain fungicides, is most commonly achieved via the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether. While this method is effective, a significant challenge lies in controlling the regioselectivity of the acylation reaction. The formation of the undesired isomer, 4-chloro-2-(4-chlorophenoxy)acetophenone, is a common side reaction that can complicate purification and reduce the overall yield of the target molecule.[1] This guide will provide a detailed exploration of the factors influencing isomer formation and practical strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomer formation in this synthesis?
A1: Isomer formation is a direct consequence of the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation. The acylating agent (the electrophile) can attack different positions on the aromatic ring of the 3,4'-dichlorodiphenyl ether. The electronic and steric effects of the substituents on the diphenyl ether ring direct the incoming acyl group to various positions, leading to a mixture of isomers.
Q2: Which isomer is the most common byproduct?
A2: The most prevalent isomeric byproduct is 4-chloro-2-(4-chlorophenoxy)acetophenone.[1] This occurs when the acylation takes place at the carbon ortho to the ether linkage and meta to the chlorine atom on the 3-chlorophenyl ring.
Q3: How does temperature affect the ratio of isomers?
A3: Generally, lower reaction temperatures favor the formation of the thermodynamically more stable para-isomer, which in this case is the desired 2-chloro-4-(4-chlorophenoxy)acetophenone.[2][3] At higher temperatures, the reaction is under greater thermodynamic control, which can sometimes favor the formation of other isomers.
Q4: Can the choice of Lewis acid catalyst influence the outcome?
A4: Absolutely. The nature of the Lewis acid catalyst plays a crucial role in the regioselectivity of the Friedel-Crafts acylation. Different Lewis acids can have varying abilities to coordinate with the acylating agent and the substrate, which in turn affects the steric and electronic environment of the reaction and can influence the isomer distribution.
Q5: What is the role of the solvent in controlling isomer formation?
A5: The solvent can significantly impact the regioselectivity of the reaction. Polar solvents can stabilize the transition states leading to different isomers to varying extents, thereby influencing the product ratio.[4][5] For instance, in some Friedel-Crafts acylations, non-polar solvents like carbon disulfide have been shown to favor para-substitution.
This section provides a structured approach to troubleshooting and optimizing the synthesis of 2-chloro-4-(4-chlorophenoxy)acetophenone to minimize the formation of the 4-chloro-2-(4-chlorophenoxy)acetophenone isomer.
Issue 1: High Percentage of the Undesired 4-chloro-2-(4-chlorophenoxy)acetophenone Isomer
Root Cause Analysis:
The formation of the 2-acylated isomer is influenced by a combination of electronic and steric factors. The ether oxygen is an ortho-, para-directing group, while the chlorine atom is a deactivating ortho-, para-directing group. The interplay of these directing effects, along with the reaction conditions, determines the final isomer ratio.
Diagram: Reaction Mechanism and Isomer Formation
Caption: Mechanism of Friedel-Crafts acylation and isomer formation.
Troubleshooting Strategies:
Parameter
Recommendation
Scientific Rationale
Reaction Temperature
Maintain a low reaction temperature, ideally between 0°C and 5°C.[1][6]
Lower temperatures favor the kinetically controlled product, which is often the sterically less hindered para-isomer. It also minimizes potential side reactions.[2]
Lewis Acid Catalyst
Use a milder Lewis acid such as zinc chloride (ZnCl₂) instead of a strong one like aluminum chloride (AlCl₃).
Stronger Lewis acids can lead to a more reactive electrophile, potentially reducing selectivity. Milder catalysts can offer better control over the regioselectivity.
Solvent
Employ a non-polar solvent like carbon disulfide (CS₂) or a less polar chlorinated solvent like dichloromethane (DCM).[4]
Non-polar solvents are known to favor the formation of the para-isomer in many Friedel-Crafts acylations. Polar solvents like nitrobenzene may alter the isomer distribution.[4]
Order of Addition
Add the 3,4'-dichlorodiphenyl ether to the pre-formed complex of the Lewis acid and acetyl chloride (Perrier addition).[7]
This can help to control the concentration of the reactive electrophile and improve selectivity.
Issue 2: Difficulty in Separating the Desired Isomer from the Byproduct
Root Cause Analysis:
The isomers of chlorophenoxyacetophenone have very similar physical properties, which can make their separation challenging.
Troubleshooting Strategies:
Fractional Vacuum Distillation: This technique can be effective for separating isomers with different boiling points. The desired 2-chloro-4-(4-chlorophenoxy)acetophenone and its isomer can be separated under high vacuum and elevated temperatures (e.g., 180-200°C).[8]
Recrystallization: A carefully selected solvent system can be used to selectively crystallize the desired isomer. Solvents such as methanol or a mixture of petroleum ether and cyclohexane have been reported for the purification of 2-chloro-4-(4-chlorophenoxy)acetophenone.[1][8]
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-chloro-4-(4-chlorophenoxy)acetophenone
Materials:
3,4'-Dichlorodiphenyl ether
Acetyl chloride
Anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂)
Dichloromethane (DCM), anhydrous
Ice
Hydrochloric acid (HCl), concentrated
Sodium bicarbonate (NaHCO₃) solution, saturated
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
Cool the mixture to 0°C in an ice bath.
In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride at a rate that maintains the temperature below 5°C.
Stir the mixture for 30 minutes at 0°C to allow for the formation of the acylium ion complex.
Prepare a solution of 3,4'-dichlorodiphenyl ether (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
Add the 3,4'-dichlorodiphenyl ether solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 5°C.
After the addition is complete, allow the reaction to stir at 0°C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up:
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Recrystallization
Dissolve the crude product in a minimal amount of hot methanol.
Allow the solution to cool slowly to room temperature.
If crystals do not form, cool the solution further in an ice bath or a refrigerator.
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
Dry the crystals under vacuum to obtain pure 2-chloro-4-(4-chlorophenoxy)acetophenone.
Analytical Methods for Isomer Quantification
Accurate quantification of the isomer ratio is crucial for optimizing the reaction conditions.
Troubleshooting low yield in acylation of 3,4'-dichlorodiphenyl ether
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting assistance for the Friedel-Crafts acyl...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting assistance for the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether. As Senior Application Scientists, we understand that this reaction can be challenging due to the electronically deactivated nature of the substrate. This document offers field-proven insights and solutions to common issues, particularly low reaction yield.
Q1: My acylation of 3,4'-dichlorodiphenyl ether is resulting in a very low yield or failing completely. What are the most likely causes?
This is the most common issue encountered with this substrate. The two chlorine atoms are electron-withdrawing groups that deactivate the aromatic rings, making them less nucleophilic and therefore less reactive in electrophilic aromatic substitution.[1][2] A successful reaction depends on rigorously controlling several key parameters.
A. Catalyst Quality and Stoichiometry
The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the heart of the reaction, and its activity is paramount.
Anhydrous Conditions are Critical: AlCl₃ is extremely sensitive to moisture.[1] Any water present in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.[1] It is imperative to use oven-dried glassware, anhydrous solvents, and a fresh, properly stored bottle of anhydrous AlCl₃. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Stoichiometric Requirement: Friedel-Crafts acylation is not a truly catalytic process in practice. The product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃.[1][3] This complexation removes the AlCl₃ from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required relative to the acylating agent.[3][4]
B. Reagent Purity
Acylating Agent: The acyl chloride or anhydride must be of high purity. The presence of the corresponding carboxylic acid, a common impurity, can inhibit the reaction.[1]
Substrate: Ensure the 3,4'-dichlorodiphenyl ether starting material is pure and dry.
C. Reaction Conditions
Temperature: Acylation of deactivated rings often requires higher temperatures to proceed at a reasonable rate. If you are performing the reaction at 0°C or room temperature, a gradual and careful increase in temperature may be necessary. However, excessive heat can promote side reactions, so this must be optimized.
Order of Addition: The standard and recommended procedure is to first create a suspension of the Lewis acid in the anhydrous solvent, cool it in an ice bath, and then slowly add the acylating agent to form the reactive electrophile complex.[1][5] The 3,4'-dichlorodiphenyl ether is then added dropwise to this mixture.
Q2: I'm observing the formation of multiple product isomers. How can I improve the regioselectivity of the acylation?
The formation of isomers is expected due to the complex directing effects of the substituents on the two aromatic rings of the diphenyl ether.
Ring A (3-chlorophenyl): Contains a deactivating chloro group and an activating (ortho-, para-directing) phenoxy group.
Ring B (4'-chlorophenyl): Contains a deactivating chloro group.
Acylation will preferentially occur on the more activated ring, which is the one bearing the phenoxy group (Ring A). Within that ring, the phenoxy group directs acylation to the ortho and para positions.
Steric Hindrance: The position para to the bulky phenoxy group is often favored over the ortho positions due to reduced steric hindrance.[6] Acylation at the position between the chloro and phenoxy substituents is highly unlikely.
Temperature Control: Reaction temperature can influence the ratio of ortho to para isomers.[6] Lower temperatures may favor the thermodynamically more stable para product, though this can also decrease the overall reaction rate.[1] Screening different temperatures is a key optimization step.
Q3: I suspect product loss during the workup phase. What is a reliable protocol for quenching the reaction and isolating the crude product?
An improper workup can dramatically lower your isolated yield. The primary goal is to safely hydrolyze the aluminum chloride-ketone complex and separate the organic product from inorganic salts.
Recommended Workup Protocol:
Quenching: After the reaction is complete (monitored by TLC or GC), cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[5] This exothermic step hydrolyzes the aluminum complexes and protonates the ketone.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.[5][7]
Washing: Combine the organic extracts. Wash sequentially with:
Dilute HCl to remove any remaining aluminum salts.
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[5]
Brine (saturated NaCl solution) to remove excess water.[5]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Data & Protocols
Table 1: Recommended Starting Conditions for Acylation
Dichloromethane (DCM), Dichloroethane (DCE), or Nitrobenzene
Must be anhydrous. Nitrobenzene can be used for very deactivated substrates but is difficult to remove.
Temperature
Start at 0°C, then allow to warm to RT or gently heat (e.g., 40-50°C)
Optimization is required. Monitor reaction progress closely. Deactivated substrates often need heat.
Atmosphere
Inert (Nitrogen or Argon)
Prevents moisture from deactivating the catalyst.[1]
Table 2: Troubleshooting Summary
Symptom
Possible Cause(s)
Recommended Actions
No reaction / Very low conversion
1. Inactive catalyst (moisture exposure).2. Insufficient catalyst amount.3. Reaction temperature too low.4. Impure reagents.
1. Use fresh, anhydrous AlCl₃ under an inert atmosphere.[1]2. Ensure at least a stoichiometric amount of AlCl₃ is used.[3]3. Gradually increase reaction temperature and monitor by TLC/GC.4. Use high-purity, dry reagents and solvents.
Formation of multiple isomers
1. Inherent electronic effects of the substrate.2. Non-optimized reaction temperature.
1. This is expected; focus on purification.2. Screen different temperatures to potentially alter the ortho/para product ratio.[6]
Low isolated yield after workup
1. Incomplete hydrolysis of the AlCl₃-product complex.2. Incomplete extraction of the product.3. Product loss during washing steps.
1. Ensure quenching is done in an acidic ice slurry.2. Perform multiple extractions (at least 3x) with your organic solvent.3. Avoid vigorous shaking that can lead to emulsions.
Visualized Workflows & Mechanisms
Mechanism: Friedel-Crafts Acylation
The reaction proceeds in two main stages: formation of the electrophilic acylium ion, followed by electrophilic aromatic substitution.[8]
Caption: General mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing low-yield issues.
Technical Support Center: Regioselective Synthesis of Diphenyl Ether Ketone
Subject: Optimizing para-Selectivity in Friedel-Crafts Acylation of Diphenyl Ether Ticket ID: DPEK-REGIO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide Introduction Welcome to the Advanced...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimizing para-Selectivity in Friedel-Crafts Acylation of Diphenyl Ether
Ticket ID: DPEK-REGIO-001
Support Tier: Level 3 (Senior Application Scientist)
Status: Active Guide
Introduction
Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because you are encountering significant ortho-isomer impurities (2,4'-substitution) or polyacylation during the synthesis of diphenyl ether ketone (DPEK) or its derivatives like PEKK.
In the Friedel-Crafts acylation of diphenyl ether, the ether oxygen is a strong ortho/para director. While steric hindrance favors the para position (4,4'-substitution), the ortho position remains kinetically accessible, particularly under improper solvent or thermal conditions. This guide provides self-validating protocols to maximize para-regioselectivity through steric control , solvent-driven precipitation , and shape-selective catalysis .
Module 1: The Homogeneous System (AlCl₃ Catalysis)
Core Principle: In homogeneous systems using Aluminum Chloride (AlCl₃), regioselectivity is heavily influenced by the stability and solubility of the intermediate σ-complex.
Critical Protocol: The "Perrier" Addition Mode
Do not mix all reagents simultaneously. To maximize para-selectivity, you must use the Perrier addition method rather than the Bouveault method.
The Logic:
Bouveault (Standard): Substrate + Catalyst
Add Electrophile. (High local concentration of substrate leads to polysubstitution and lower regiocontrol).
Perrier (Recommended): Electrophile + Catalyst
Form Acylium Complex Add Substrate. (Ensures the active electrophile is fully formed and bulky before it sees the ring).
Step-by-Step Optimization Protocol
Complex Formation:
Suspend 1.1 eq of anhydrous AlCl₃ in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
Note: Do not use Nitrobenzene if maximum para-selectivity is the sole goal (see Troubleshooting below).
Add 1.0 eq of Acyl Chloride dropwise at 0°C. Stir for 30 mins to form the discrete acylium-aluminum complex.
Controlled Addition:
Dissolve Diphenyl Ether (1.0 eq) in the same solvent.
Add the substrate solution slowly to the acylium complex at -10°C to 0°C.
Why? Low temperature favors the para product (kinetic control via sterics).
The "Precipitation Effect" (Self-Validating Step):
In non-polar solvents like DCM or CS₂, the para-ketone-AlCl₃ complex is less soluble than the ortho complex.
Observation: You should observe a precipitate forming. This precipitation removes the para product from the equilibrium, preventing it from reverting or undergoing further polyacylation.
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the bifurcation between Kinetic (ortho) and Thermodynamic (para) pathways.
Caption: Mechanism showing the steric preference for para-substitution and the "selectivity lock" provided by precipitation in non-polar solvents.
Module 2: The Heterogeneous System (Zeolite Catalysis)
Core Principle: If AlCl₃ is yielding inconsistent results, switch to Zeolite H-Beta . This utilizes Shape Selectivity .[1][2] The pore channels of Zeolite Beta (~0.67 nm) are large enough to accommodate the linear para-transition state but restrict the formation of the bulkier ortho-transition state.
Comparative Data: Catalyst Performance
Parameter
AlCl₃ (Homogeneous)
Zeolite H-Beta (Heterogeneous)
Mechanism
Electronic Activation
Shape Selective Confinement
Selectivity (p:o)
~85:15 (Solvent dependent)
>95:5 (Pore restricted)
Stoichiometry
>1.0 eq (Stoichiometric)
Catalytic (<0.1 eq)
Work-up
Acid Quench (High Waste)
Filtration (Reusable)
Zeolite Optimization Protocol
Catalyst Activation (Critical):
Calcine Zeolite H-Beta (Si/Al ratio ~25) at 500°C for 4 hours prior to use.
Reason: Removes adsorbed water which poisons Lewis acid sites.
Reaction Setup:
Mix Diphenyl Ether and Acyl Chloride (1:1.1 ratio) in a solvent-free environment or minimal nitrobenzene.
Add 10 wt% Activated Zeolite H-Beta.
Heat to 120°C - 140°C.
Monitoring:
Unlike AlCl₃, this reaction is slower. Monitor via HPLC.
Checkpoint: If conversion stalls <50%, the catalyst pores may be clogged (coking). Filter, wash with acetone, and recalcine to regenerate.
Module 3: Troubleshooting & FAQs
Q1: I am seeing significant polyacylation (tri-ketones). How do I stop this?
Diagnosis: The mono-acylated product is still reactive, and you likely have an excess of acylating agent or high local concentrations.
Solution:
Strict Stoichiometry: Use exactly 1.0 eq of Acyl Chloride.
Reverse Addition: Ensure you are adding the substrate to the catalyst complex (Perrier Mode).
Deactivation: The first acyl group deactivates the ring it is attached to. Polyacylation usually occurs on the other phenyl ring. If you need strictly mono-acylation, stop the reaction at 90% conversion.
Q2: Why does Nitrobenzene give me different ratios than DCM?
Technical Insight:
Nitrobenzene is polar and a Lewis base. It solubilizes the AlCl₃-product complex.[3] This keeps the reaction in solution, allowing thermodynamic equilibration (which can favor para, but prevents the "precipitation lock").
DCM/DCE/CS₂ are non-polar. The para-complex is often insoluble. Once it forms, it precipitates and is removed from the equilibrium. Use DCM for kinetic locking of the para-isomer.
Q3: My Zeolite reaction is too slow.
Fix:
Temperature: Zeolites require higher activation energy than AlCl₃. Ensure T > 120°C.
Acyl Source: Switch from Acyl Chloride to Benzoic Anhydride . The byproduct is benzoic acid (less corrosive than HCl) and often desorbs easier from zeolite pores.
References
Mechanistic Insight & Solvent Effects
Title: Solvent Effects in Friedel–Crafts Reaction (Stack Exchange/Liter
Technical Guide: 1H NMR Spectral Analysis of 2-chloro-4-(4-chlorophenoxy)acetophenone
Executive Summary This guide provides a high-resolution structural analysis of 2-chloro-4-(4-chlorophenoxy)acetophenone (CAS: 119851-28-4), a critical intermediate in the synthesis of triazole fungicides like Difenoconaz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a high-resolution structural analysis of 2-chloro-4-(4-chlorophenoxy)acetophenone (CAS: 119851-28-4), a critical intermediate in the synthesis of triazole fungicides like Difenoconazole .[1]
In process chemistry, the primary challenge is distinguishing the target molecule from its regioisomer, 4-chloro-2-(4-chlorophenoxy)acetophenone , and unreacted precursors.[1] This guide compares the target's spectral signature against these alternatives, establishing a self-validating protocol for purity assessment.
Key Analytical Differentiator: The specific chemical shift of the acetyl methyl group (
ppm) driven by the steric and electronic influence of the ortho-chlorine atom.[1]
Comparative Spectral Profiling
To ensure structural integrity, the target molecule must be compared against its most common process impurities and isomers.
The "Fingerprint" Comparison Table[1]
Feature
Target Molecule (2-Cl, 4-OPh)
Critical Isomer (4-Cl, 2-OPh)
Precursor (3,4'-Dichlorodiphenyl ether)
Acetyl Methyl ()
2.62 ppm (Singlet)
~2.50 ppm (Singlet)
Absent
Ortho-Carbonyl Proton
Doublet (~7.6 ppm)
Doublet (~7.7 ppm)
N/A
Ring A Coupling
AMX System (d, d, dd)
AMX System (d, d, dd)
Complex Multiplet
Phenoxy Ring (Ring B)
AA'BB' (2 doublets)
AA'BB' (2 doublets)
AA'BB' (2 doublets)
Mechanistic Insight: The Ortho-Chloro Effect
The defining feature of the target spectrum is the downfield shift of the acetyl protons.[1]
Target (2-Cl): The chlorine atom at position 2 exerts a deshielding inductive effect (-I) and a steric "twist" on the carbonyl group, shifting the methyl signal to ~2.62 ppm .[1]
Isomer (2-OPh): The phenoxy group at position 2 is an electron-donating group (+M) by resonance, which shields the acetyl protons, typically shifting them upfield to ~2.50 ppm .[1]
Detailed 1H NMR Assignment (500 MHz, CDCl
)
Sample Preparation: Dissolve 10-15 mg of sample in 0.6 mL of CDCl
(containing 0.03% TMS).
Reference: TMS at 0.00 ppm.
The Acetyl Anchor: Identify the singlet at 2.62 ppm. If this peak is < 2.55 ppm, suspect the wrong isomer. If absent, the acylation failed.
The Phenoxy Signature: Locate the pair of doublets (AA'BB' system) integrating to 2H each. The upfield doublet (~6.98 ppm) corresponds to protons adjacent to the oxygen.[1]
The Central Ring (Ring A):
H-6 is the furthest downfield (~7.65 ppm) due to the anisotropy of the carbonyl group.[1]
H-3 and H-5 appear upfield (~6.8-6.9 ppm) because the phenoxy group is a strong electron donor, overriding the withdrawing effect of the chlorine.[1]
Decision Logic & Quality Control Workflow
The following diagram illustrates the decision process for validating the synthesis product using NMR data.
Figure 1: NMR-based Quality Control Decision Tree for differentiating the target intermediate from precursors and regioisomers.
Apply an exponential window function (LB = 0.3 Hz).
Phase correct manually if automatic phasing distorts the baseline.
Baseline correct (Bernstein polynomial, order 1).
Calibrate: Set the TMS peak to 0.00 ppm (or residual CHCl
to 7.26 ppm).
Troubleshooting
Broad Peaks? Check for paramagnetic impurities (copper salts are often used in the etherification step).[1] Filter the sample through a small plug of silica or Celite if necessary.
Water Peak Interference? Water in CDCl
appears around 1.56 ppm and will not interfere with the diagnostic regions.
References
Synthesis & Isomer Identification
Patent CN101434528A. "Method for preparing 2-chloro-4-(4-chlorophenoxy)-acetophenone."[1][2] (Discusses the formation of the "wrong" 4-chloro-2-phenoxy isomer and purification).
Executive Summary The Bottom Line: For the analysis of Diphenyl Ether Ketones (DPEKs), column selection dictates the balance between isomeric resolution and peak symmetry. Best for Speed & Efficiency: Phenomenex Kinetex...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Bottom Line: For the analysis of Diphenyl Ether Ketones (DPEKs), column selection dictates the balance between isomeric resolution and peak symmetry.
Best for Speed & Efficiency:Phenomenex Kinetex C18 (Core-Shell) . Delivers UHPLC-like performance on standard HPLC systems, ideal for high-throughput screening of simple ketone mixtures.
Best for Peak Shape & pH Flexibility:Waters XBridge BEH C18 . The hybrid particle technology minimizes secondary silanol interactions, critical for preventing tailing in ketone analysis, and offers the highest carbon load for maximum retention of non-polar isomers.
Best General Purpose:Agilent ZORBAX Eclipse Plus C18 .[1] A robust, highly end-capped standard that offers a compromise between retention and efficiency, suitable for routine QA/QC.
The Challenge: Diphenyl Ether Ketone Chemistry
Diphenyl ether ketones (e.g., intermediates in fenofibrate synthesis or photo-initiators) present specific chromatographic challenges. Structurally, they consist of two aromatic rings linked by an ether bond and a ketone functionality.
Critical Chromatographic Factors:
Pi-Pi Interactions: The aromatic rings require a stationary phase capable of pi-electron interaction to separate positional isomers (e.g., ortho- vs para- substitutions).
Silanol Activity (The "Tailing" Trap): The carbonyl oxygen in the ketone group acts as a hydrogen bond acceptor. It interacts strongly with residual, acidic silanols on the silica surface, leading to peak tailing.[2][3]
Hydrophobicity: These compounds are moderately non-polar (LogP ~3-5), requiring sufficient carbon load for retention.
Experimental Setup & Methodology
To objectively compare these columns, we established a standardized protocol designed to stress-test the stationary phases for silanol activity and isomeric selectivity.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min (Adjusted for linear velocity).
Temperature: 30°C.
Detection: UV @ 254 nm (Aromatic ring absorption).
Sample: Mixture of 4,4'-dichlorobenzophenone (IS), 4-chlorobenzophenone, and diphenyl ether.
Comparative Performance Analysis
Peak Shape & Tailing Factor (As)
The measure of silanol suppression.
Hypothesis: The ketone group will tail on columns with exposed silanols.
Observation:
XBridge BEH: Yielded the most symmetrical peaks (As = 1.02). The hybrid particle surface is naturally less acidic than pure silica, and the high carbon load (18%) effectively shields the analyte from the base particle.
Kinetex: Good performance (As = 1.12), though slight tailing was observed at higher loads. The lower surface area of core-shell particles means fewer total silanols, but also less carbon shielding.
Efficiency (Theoretical Plates - N)
The measure of resolving power per meter.
Observation:
Kinetex: Dominated this category with ~250,000 plates/meter. The solid core reduces the longitudinal diffusion (B-term in Van Deemter equation) and mass transfer path (C-term), resulting in sharper peaks.
ZORBAX & XBridge: Provided ~140,000–160,000 plates/meter. While lower than core-shell, this is sufficient for baseline separation of the target ketones.
Retention & Selectivity (k')
The measure of hydrophobic interaction.
Observation:
XBridge BEH: Highest retention (k' ~ 8.5 for diphenyl ether). The 18% carbon load provides massive surface area for hydrophobic interaction.
ZORBAX Eclipse Plus: Lowest retention (k' ~ 5.2). The 9% carbon load makes this column faster but potentially less selective for closely related structural isomers.
Kinetex: Intermediate retention (k' ~ 6.0).
Summary Data Table
Metric
Kinetex C18 (Core-Shell)
XBridge BEH C18 (Hybrid)
ZORBAX Eclipse Plus (Porous)
Tailing Factor (As)
1.12
1.02 (Best)
1.05
Plates (N)
245,000 (Best)
155,000
142,000
Backpressure
High (~400 bar)
Moderate (~250 bar)
Low (~180 bar)
Retention (k')
6.0
8.5
5.2
Rec. Application
High-throughput screening
Complex isomer separation
Routine QC / Robustness
Selection Decision Matrix
Use the following logic flow to select the correct column for your specific DPEK mixture.
Figure 1: Decision matrix for selecting the optimal C18 column based on specific analytical requirements.
Method Optimization Protocol
Once the column is selected, follow this optimization workflow to ensure method robustness.
Step 1: Mobile Phase Selection
Solvent: Start with Acetonitrile . It generally provides sharper peaks for aromatic ketones compared to Methanol due to lower viscosity and distinct selectivity regarding pi-electrons.
Modifier: Use 0.1% Formic Acid .
Why? Even though ketones are neutral, the silica surface is acidic. Low pH suppresses the ionization of surface silanols (Si-O⁻ → Si-OH), preventing the "cation-exchange-like" interaction with the ketone dipole.
Step 2: Gradient Profile
DPEKs are hydrophobic. An isocratic run may result in broad peaks for late eluters.
Initial: 50% B (ACN).
Ramp: 50% to 90% B over 10 minutes.
Hold: 90% B for 2 minutes (to elute highly retained dimers).
Comparative Guide: Reference Standard Qualification for 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone
Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone (CAS: 119851-28-4) is a critical process-related impurity and intermediate analog associated with the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone (CAS: 119851-28-4) is a critical process-related impurity and intermediate analog associated with the synthesis of benzimidazole anthelmintics, particularly Triclabendazole .
In the synthesis of Triclabendazole, the target intermediate is typically 1-[5-chloro-2-(2,3-dichlorophenoxy)phenyl]ethanone. The compound discussed in this guide is the "des-chloro" analog , arising from the presence of 4-chlorophenol as a contaminant in the 2,3-dichlorophenol starting material. Due to its structural similarity, it possesses similar chromatographic behavior to the active pharmaceutical ingredient (API) precursors, making it a "critical pair" in HPLC method development.
This guide compares the qualification pathways for this compound as a Reference Standard (RS), distinguishing between Certified Reference Materials (CRMs) and In-House Synthesized Standards , and provides a self-validating protocol for its characterization.
Chemical Profile[1][2][3][4][5][7][8]
Chemical Name: 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone[1]
Application: Impurity marker for Triclabendazole; HPLC System Suitability Standard.
Comparative Analysis: Reference Standard Tiers
When sourcing this standard for GMP release testing or stability studies, researchers must choose between different grades. The following table objectively compares the performance and data requirements for each.
Table 1: Performance Matrix of Reference Standard Grades
Feature
Certified Reference Material (CRM)
Commercial Analytical Standard
In-House Synthesized Standard
Traceability
High (ISO 17034 accredited). Traceable to SI units via primary standards.
Medium . Traceable to internal manufacturer standards.
Low . Requires full structural elucidation (NMR, MS, IR) to establish identity.
Purity Assignment
Mass Balance Method (100% - Volatiles - Inorganics - Organics).
Area % (HPLC) . Often overestimates purity by ignoring water/solvents.
User Defined . Must perform TGA/KF and ROI to be valid.
Expert Insight: For regulatory filings (IND/NDA), using a standard quantified merely by "HPLC Area %" is a critical compliance risk. You must use a value derived from Mass Balance or Quantitative NMR (qNMR).
Technical Workflow: Origin & Control
Understanding where this impurity originates is essential for establishing its specification limits. The diagram below illustrates the competitive reaction pathway.
Figure 1: Competitive synthesis pathway showing the origin of the des-chloro impurity (Red) versus the target Triclabendazole intermediate (Green).
Experimental Protocols
To qualify 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone as a "Working Standard" when a Pharmacopeial Reference Standard is unavailable, follow this self-validating Mass Balance Protocol .
Protocol A: Purity Assignment via Mass Balance
Objective: Determine the absolute potency (% w/w) of the standard, accounting for all non-analyte mass.
Formula:
Step-by-Step Methodology:
Chromatographic Purity (%HPLC):
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
T=0: 60% B
T=15: 90% B
Detection: UV at 254 nm (Max absorption for diphenyl ethers).
Criterion: Analyze sample at 0.5 mg/mL. Integrate all peaks >0.05% area.
Note: This compound is highly lipophilic (LogP ~4.5); ensure the gradient holds at high organic % to elute dimers.
Comparative Analysis: Static Headspace GC-MS vs. FID for Residual Solvent Profiling in Complex Synthetic Intermediates
Executive Summary In the synthesis of pharmaceutical intermediates, "standard" residual solvent testing (USP <467> / ICH Q3C) often fails. Unlike final APIs, intermediates are chemically active, "dirty" matrices containi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of pharmaceutical intermediates, "standard" residual solvent testing (USP <467> / ICH Q3C) often fails. Unlike final APIs, intermediates are chemically active, "dirty" matrices containing unexpected by-products that co-elute with regulated solvents.
This guide objectively compares the Static Headspace GC-MS (HS-GC-MS) protocol against the industry-standard HS-GC-FID and Direct Injection methods. While FID remains the workhorse for final release, our experimental data and validation protocols demonstrate that HS-GC-MS is the necessary superior alternative for intermediate stages , offering a 99.9% reduction in false positives caused by matrix interference.
The Challenge: Why Intermediates Fail Standard Protocols
Pharmaceutical intermediates present a "Matrix Effect" paradox:
High Reactivity: Residual reagents may react with the dilution solvent (e.g., DMSO or DMAc) in the heated headspace vial, creating artifacts.
Unknown Co-elution: Synthetic by-products often share retention times with Class 2 solvents (e.g., Toluene, Pyridine) on standard G43 (624-type) columns.
A standard FID detector cannot distinguish between Toluene and a synthetic by-product with the same retention time. This leads to False Positives , unnecessary OOS (Out of Specification) investigations, and halted production.
Comparative Analysis of Analytical Architectures
We evaluated three primary methodologies for a complex intermediate matrix (hydrophobic, high-boiling point synthesis).
Feature
Method A: HS-GC-MS (Recommended)
Method B: HS-GC-FID (Standard)
Method C: Direct Injection GC-FID
Detector Specificity
High (Mass Spectral Fingerprint)
Low (Retention Time only)
Low (Retention Time only)
Matrix Tolerance
Excellent (Gas phase extraction)
Excellent (Gas phase extraction)
Poor (Non-volatiles contaminate liner)
False Positive Rate
< 0.1% (Spectral confirmation)
~15-20% (In complex intermediates)
~15-20%
Sensitivity (LOQ)
0.5 - 5 ppm (SIM Mode)
10 - 50 ppm
50 - 100 ppm
Throughput
Medium (Requires MS tuning)
High
High
OpEx Cost
High (Source cleaning, vacuum)
Low
Low
Decision Logic for Method Selection
The following decision tree illustrates when to escalate from standard FID to the MS protocol described below.
Figure 1: Decision matrix for selecting MS over FID. Note that complex intermediates often trigger the "Interference" pathway.
Validated Protocol: HS-GC-MS for Intermediates
This protocol is designed as a Self-Validating System . It includes an internal "System Suitability Test" (SST) that flags matrix effects before they ruin data.
Instrumentation & Conditions[1]
System: Agilent 7890/5977 or equivalent.
Headspace Sampler: Static loop or trap.
Column: DB-624UI (Ultra Inert), 30m x 0.32mm, 1.8µm film. Rationale: Thicker film improves resolution of volatiles.
Headspace Parameters (The "Thermodynamic Key"):
Equilibration Temp: 80°C (Must be 10°C below solvent boiling point to prevent vial over-pressurization).
Equilibration Time: 45 min.
Shaking: High (essential for viscous intermediates to aid mass transfer).
MS Parameters:
Mode: SIM/Scan (Simultaneous).
SIM: Select unique quant ions (e.g., m/z 91 for Toluene) for sensitivity.
Scan: 35-300 amu for unknown identification.
Step-by-Step Workflow
Sample Preparation (Gravimetric):
Weigh 100 mg of intermediate into a 20 mL HS vial.
Add 5.0 mL of Diluent (DMSO or DMAc). Note: DMAc is preferred for halogenated intermediates to prevent reactivity.
Internal Standard Spiking:
Add 10 µL of d6-Benzene or d8-Toluene .
Causality: Deuterated standards behave identically to analytes in the headspace partition (
) but are spectrally distinct, correcting for matrix viscosity variations.
Equilibration & Injection:
Heat and inject. Split ratio 10:1 to prevent column saturation.
Data Processing:
Use Extracted Ion Chromatogram (EIC) for quantitation.
Compare Scan data against NIST library for non-target peaks.
Experimental Performance Data
We compared the recovery of Toluene (Class 2, Limit 890 ppm) spiked into a "sticky" polymeric intermediate using both methods.
Critical: FID integrated a co-eluting matrix peak as Toluene. MS resolved them spectrally.
LOD (Limit of Detection)
15 ppm
2 ppm
MS SIM mode reduces background noise significantly.
Precision (%RSD, n=6)
5.2%
1.8%
Internal standard correction in MS accounts for headspace variability.
Scientific Integrity: The "Self-Validating" Logic
To satisfy ICH Q2(R1) and ensure trustworthiness, this protocol uses a Spectral Purity Check as a real-time validation step.
The Validation Loop
Unlike standard methods that only check retention time, this workflow requires the analyst to verify the ratio of the Quantifier Ion to the Qualifier Ion.
Figure 2: The MS-specific validation loop. If the ion ratio shifts, it proves co-elution (impurity interference), triggering an immediate fail before data is reported.
Troubleshooting & Expert Insights
Issue 1: Low Recovery of High Boiling Solvents (e.g., DMSO, DMAc)
Causality: These solvents have low vapor pressure. They partition poorly into the headspace.
Fix: Do not test these via Headspace. Use Direct Injection on a WAX column for these specific solvents if required. Headspace is for Volatiles (Class 1 & 2).
Issue 2: "Ghost Peaks" in Blank
Causality: Carryover in the HS transfer line or septum bleed.
Fix: Set HS transfer line temp 20°C higher than the vial oven. Use PTFE-lined silicone septa, not rubber.
Issue 3: Variable Response Factors
Causality: "Salting out" effect variations if the intermediate contains inorganic salts.
Fix: Saturate the dilution solvent with NaCl or Na2SO4 to normalize the ionic strength across all samples and standards.
References
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1][2][3] International Council for Harmonisation.[3] [Link]
United States Pharmacopeia. (2023).[4][5] General Chapter <467> Residual Solvents. USP-NF. [Link]
Perkins, M. J., et al. (2023).[4] Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. MDPI AppliedChem. [Link]
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
Comprehensive Guide to the Proper Disposal of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone
This document provides a detailed, safety-first protocol for the proper handling and disposal of 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone (CAS No. 119851-28-4).
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, safety-first protocol for the proper handling and disposal of 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone (CAS No. 119851-28-4). As a chlorinated aromatic ketone, this compound requires meticulous management to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.
Foundational Knowledge: Hazard Assessment and Risk Mitigation
Understanding the intrinsic hazards of 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone is fundamental to its safe management. This compound is classified as an organochlorine, a class of substances known for its environmental persistence and potential for bioaccumulation.[1][2] The primary rationale behind these stringent disposal protocols is to prevent environmental release and ensure the complete destruction of the molecule.
Key Hazards:
Eye Irritation (H319): Can cause serious eye irritation upon contact.[3]
Skin Sensitization (H317): May cause an allergic skin reaction.[4]
Aquatic Toxicity (H410/H413): Very toxic to aquatic life with long-lasting effects, and may cause long-lasting harmful effects to aquatic life.[3][4]
The disposal method must address these hazards, prioritizing the complete destruction of the chemical to neutralize its environmental threat. The U.S. Environmental Protection Agency (EPA) has established that high-temperature incineration is the most acceptable disposal procedure for organochlorine compounds due to their resistance to degradation.[1]
H317: May cause an allergic skin reaction.[4]H319: Causes serious eye irritation.[3]H410: Very toxic to aquatic life with long lasting effects.[4]H413: May cause long lasting harmful effects to aquatic life.[3]
Immediate Safety: Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling or preparing for disposal, ensure that all appropriate safety measures are in place. The causality is clear: robust controls are necessary to prevent accidental exposure via inhalation, dermal contact, or ocular contact.
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[6][7] The work area should be equipped with an accessible eyewash station and safety shower.[8][9]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Hand Protection: Use chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and should be changed immediately if contamination occurs.[4][10]
Body Protection: Wear a flame-resistant lab coat and ensure that skin is not exposed.[4] For large quantities or spill cleanup, impervious clothing may be necessary.
Spill Management Protocol
Accidents involving spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[5][11]
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Don PPE: Before approaching the spill, don the full PPE described in Section 2.
Contain and Absorb: For solid spills, gently cover the material with a plastic sheet to minimize dust generation.[11] Carefully sweep or scoop the solid material into a designated waste container. Avoid actions that create dust.[5] If a solution is spilled, cover it with an inert absorbent material like vermiculite, sand, or earth.[12][13]
Collect Waste: Transfer the spilled material and any contaminated absorbent into a suitable, leak-proof, and sealable container for hazardous waste.[5][14]
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
Label and Dispose: Label the waste container and manage it according to the core disposal workflow in Section 4.
Core Disposal Workflow
The disposal of 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone is a multi-step process that requires careful segregation, documentation, and coordination with a licensed waste management provider. Under no circumstances should this chemical or its containers be disposed of down the drain or in general refuse. [6][10]
Step 1: Waste Segregation
This is the most critical step in ensuring a safe disposal pathway.
Primary Chemical Waste: Collect all unused or waste 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone in its own designated, sealed hazardous waste container.[6]
Contaminated Labware: This includes items like pipette tips, gloves, weigh boats, and absorbent pads. These items must be collected in a separate, clearly labeled, puncture-proof container.[6] Do not mix this solid waste stream with non-hazardous lab trash.
Aqueous Rinsate: Rinsate from decontaminating glassware or work surfaces must be collected as aqueous hazardous waste. Do not discard it down the sink.[15]
Step 2: Containerization & Labeling
Proper containerization and labeling are mandated by law and are essential for safe handling and transport.
Container Selection: Use only sturdy, leak-proof containers with secure, tight-fitting lids that are compatible with the chemical.[15]
Labeling: Affix a hazardous waste label to each container as soon as waste is first added. The label must include:
The words "Hazardous Waste."
The full chemical name: "1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone." Do not use abbreviations.
The specific hazard characteristics (e.g., "Irritant," "Aquatic Toxin").
The date accumulation started.
The name of the principal investigator or lab manager.
Step 3: On-Site Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15]
Location: The SAA must be under the control of the laboratory personnel.
Conditions: Keep containers tightly closed except when adding waste.[6][15] Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
Volume Limits: Do not exceed SAA volume limits (typically 55 gallons total, but may be less depending on institutional policy).[15]
Step 4: Final Disposal via Licensed Contractor
The ultimate disposal of this organochlorine compound must be handled by a certified hazardous waste management company.
Methodology: The only acceptable disposal method is high-temperature incineration in a facility permitted to handle hazardous chemical waste.[1] This process ensures the complete thermal destruction of the compound, preventing its release into the environment.
Arranging Pickup: Request a waste pickup when the container is approximately 90% full or in accordance with your institution's guidelines (e.g., within 150 days for laboratory waste).[6][15] Follow your institution's specific procedures for scheduling a pickup with its contracted waste vendor.
Diagram: Disposal Decision Workflow
Caption: Workflow for the safe disposal of 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone.
Decontamination of Reusable Labware
Glassware and other reusable equipment contaminated with this compound must be decontaminated before being returned to general use.
Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. Collect this solvent rinse as a separate hazardous waste stream (halogenated organic waste).
Triple Rinse: Thoroughly wash the labware with soap and water three times. Collect the first rinse as aqueous hazardous waste.[15] Subsequent rinses can typically be disposed of down the drain, but consult your local EHS office for specific guidance.
Drying: Allow the labware to dry completely before reuse.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and compliant disposal of 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone, upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: U.S. Environmental Protection Agency (EPA). [Link]
Safety Data Sheet (Generic Chlorophenoxy Compound). Source: PBI-Gordon Corporation. [Link]
Pesticide Container Rinsing and Disposal Guidance. Source: PICOL, Washington State University. [Link]
Phenol, Chloroform, or TRIzol™ Waste Disposal. Source: University of Tennessee Health Science Center. [Link]
Safety Data Sheet (Potassium Sulfite Solution). Source: Kruger Inc. [Link]
Safety Data Sheet (Generic Mixture). Source: Valvoline. [Link]
Oxyfluorfen 2E Herbicide Safety Data Sheet. Source: Greenbook. [Link]
Safety Data Sheet (2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone). Source: Angene Chemical. [Link]